molecular formula C8H7NO2 B3273358 7,8-Dihydropyrano[4,3-b]pyridin-5-one CAS No. 5860-72-0

7,8-Dihydropyrano[4,3-b]pyridin-5-one

Cat. No. B3273358
CAS RN: 5860-72-0
M. Wt: 149.15 g/mol
InChI Key: ZRYAAXCYVDXIMT-UHFFFAOYSA-N
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Description

7,8-Dihydropyrano[4,3-b]pyridin-5-one is a chemical compound with the molecular formula C8H7NO2 . It has a molecular weight of 149.15 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyran ring fused with a pyridinone ring . The InChI string for this compound is InChI=1S/C8H7NO2/c10-8-6-2-1-4-9-7(6)3-5-11-8/h1-2,4H,3,5H2.

Scientific Research Applications

Spectroscopic and Structural Investigations

7,8-Dihydropyrano[4,3-b]pyridin-5-one and its derivatives have been studied for their spectroscopic and structural properties. For instance, a synthetic analog of the biologically relevant 4H-pyran motif, 6-amino-3-phenyl-4-(pyridin-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, shows promising pharmaceutical importance in drug discovery, particularly in the context of multidrug resistance protein binding (Kumar et al., 2020).

Synthesis and Medicinal Application

The compound has significant relevance in medicinal chemistry due to its wide-ranging biological activities. Various synthetic strategies have been developed for constructing derivatives of dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyran, using substrates like kojic acid. These compounds find applications in medicinal chemistry, food industry, cosmetics, and chemical industry (Borah, Dwivedi, & Chowhan, 2021).

Efficient Synthesis Techniques

An efficient synthesis method for 7-methyl-1,9-dihydropyrano[4,3-b]pyrazolo[4,3-e]pyridin-5(4H)-one demonstrates the practicality of using a metal-free catalyst and highlights the environmental acceptability of the process. Such synthesis techniques are crucial for producing compounds used in further research and applications (Hassanabadi, Khandan-Barani, & Saffari, 2016).

properties

IUPAC Name

7,8-dihydropyrano[4,3-b]pyridin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-8-6-2-1-4-9-7(6)3-5-11-8/h1-2,4H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYAAXCYVDXIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801270294
Record name 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801270294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5860-72-0
Record name 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5860-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801270294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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